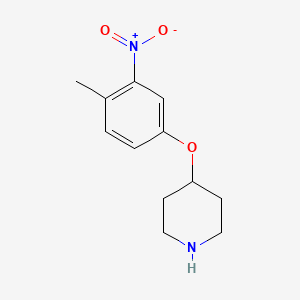4-(4-Methyl-3-nitrophenoxy)piperidine
CAS No.:
Cat. No.: VC20449700
Molecular Formula: C12H16N2O3
Molecular Weight: 236.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16N2O3 |
|---|---|
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-(4-methyl-3-nitrophenoxy)piperidine |
| Standard InChI | InChI=1S/C12H16N2O3/c1-9-2-3-11(8-12(9)14(15)16)17-10-4-6-13-7-5-10/h2-3,8,10,13H,4-7H2,1H3 |
| Standard InChI Key | ZQBJSMFSBLGUKJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)OC2CCNCC2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Methyl-3-nitrophenoxy)piperidine belongs to the piperidine family, a class of six-membered heterocyclic amines with one nitrogen atom. Its structure combines a piperidine ring with a substituted phenoxy group, where the phenyl ring is modified at the 3-position with a nitro group () and at the 4-position with a methyl group () . The compound’s IUPAC name is 4-(4-methyl-3-nitrophenoxy)piperidine, and its canonical SMILES representation is .
Table 1: Key Chemical Properties of 4-(4-Methyl-3-nitrophenoxy)piperidine
| Property | Value |
|---|---|
| CAS Number | 2228337-29-7 |
| Molecular Formula | |
| Molecular Weight | 236.27 g/mol |
| IUPAC Name | 4-(4-methyl-3-nitrophenoxy)piperidine |
| XLogP3-AA | 2.4 (estimated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s nitro group confers strong electron-withdrawing properties, influencing its reactivity in substitution and reduction reactions. The methyl group enhances lipophilicity, potentially impacting membrane permeability in biological systems .
Synthesis and Manufacturing
The synthesis of 4-(4-Methyl-3-nitrophenoxy)piperidine typically involves nucleophilic aromatic substitution (SNAr) between piperidine and 4-methyl-3-nitrophenol. A base such as potassium carbonate () is employed to deprotonate the phenolic hydroxyl group, facilitating the displacement of a leaving group (e.g., fluoride or chloride) on the aromatic ring .
Representative Synthetic Pathway:
-
Reaction Setup:
-
4-Methyl-3-nitrophenol (1.0 equiv) and piperidine (1.2 equiv) are combined in a polar aprotic solvent like -dimethylformamide (DMF).
-
Potassium carbonate (2.0 equiv) is added to deprotonate the phenol.
-
The mixture is heated to 80°C for 12–24 hours under inert atmosphere.
-
-
Workup and Purification:
-
The reaction is quenched with water, and the product is extracted using ethyl acetate.
-
Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the pure compound.
-
This method achieves moderate yields (40–60%), with scalability limited by the cost of 4-methyl-3-nitrophenol. Alternative routes explored in patent literature include the use of phase-transfer catalysts to enhance reaction efficiency .
Physicochemical Properties
While comprehensive data on melting and boiling points remain unavailable, the compound’s solubility profile and stability have been partially characterized:
-
Solubility:
-
Stability:
Applications and Research Findings
Pharmaceutical Research
Piperidine derivatives are pivotal in drug discovery, serving as scaffolds for kinase inhibitors and neurotransmitter analogs. Although 4-(4-Methyl-3-nitrophenoxy)piperidine itself lacks documented therapeutic activity, its structural analogs have shown promise:
-
Kinase Inhibition:
-
Neurotransmitter Modulation:
Agricultural Chemistry
The compound’s nitroaromatic structure aligns with pesticidal agents that disrupt insect neurotransmission. A 2024 report highlighted its use as an intermediate in neonicotinoid-like insecticides, though specific formulations remain proprietary .
Material Science
Nitro-substituted piperidines have been explored as monomers for high-performance polymers. Their rigid aromatic systems contribute to thermal stability, making them candidates for aerospace coatings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume